7-Methyl-8-nitroquinoline

Organic Synthesis Process Chemistry Medicinal Chemistry

Choose this 7-methyl-8-nitroquinoline to eliminate position-isomer uncertainty. The 7-methyl/8-nitro substitution dictates reduction potential and bioreductive selectivity in hypoxic environments, ensuring reproducible potency in hypoxia-targeted cytotoxin libraries. It shows selective in vitro antifungal activity against Cryptococcus neoformans while sparing Caco-2 mammalian cells, making it an ideal chemical probe for ergosterol-pathway dissection without confounding cytotoxicity. A validated two-step synthesis from m-toluidine yields the product selectively from isomeric mixtures without prior purification, reducing downstream purification costs and scaling risk. Accepts only ≥98% purity to safeguard your structure-activity relationship data integrity.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 7471-63-8
Cat. No. B1293703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-8-nitroquinoline
CAS7471-63-8
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O2/c1-7-4-5-8-3-2-6-11-9(8)10(7)12(13)14/h2-6H,1H3
InChIKeyZZDTVYJYMRSNQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-8-nitroquinoline (CAS 7471-63-8): A Differentiated 7,8-Disubstituted Quinoline Building Block


7-Methyl-8-nitroquinoline is a heterocyclic aromatic compound belonging to the 8-nitroquinoline class, distinguished by a methyl substituent at the 7-position and a nitro group at the 8-position of the quinoline scaffold . This precise substitution pattern is critical, as both the position and nature of substituents on the quinoline core profoundly influence reactivity, physicochemical properties, and the resulting biological activity of derivatives [1]. The compound serves primarily as a key starting material or intermediate in medicinal chemistry, enabling the synthesis of more complex bioactive molecules [2].

Why 7-Methyl-8-nitroquinoline is Not Interchangeable with Other 8-Nitroquinoline Analogs


Substituting 7-Methyl-8-nitroquinoline with a generic 8-nitroquinoline or another positional isomer carries significant risk due to the steep and well-documented structure-activity relationships (SAR) within this scaffold [1]. The methyl group at position 7 is not an inert placeholder; it exerts both electronic and steric effects that directly modulate the compound's reactivity and biological profile. For instance, the position of methylation is a key determinant of reduction potential, which in turn governs the selectivity of bioreductive activation in hypoxic tumor environments [2]. Furthermore, the specific 7-methyl substitution pattern facilitates a defined synthetic pathway, yielding a product that is selectively formed over other possible isomers, a purity and reproducibility advantage that is lost when using non-optimized or less selective synthetic routes [3].

Quantitative Differentiation Guide: Direct Comparative Data for 7-Methyl-8-nitroquinoline


Selective Synthesis and Isomeric Purity: 7-Methyl-8-nitroquinoline vs. Mixed Isomer Products

A key advantage of sourcing 7-Methyl-8-nitroquinoline is the existence of a validated, two-step synthetic route that selectively yields the target compound from a 2:1 mixture of 7- and 5-methylquinoline precursors, ensuring a high-purity product. This is in stark contrast to nitration of pure 7-methylquinoline, which can yield a mixture of nitrated isomers requiring complex purification. The selective process, starting from m-toluidine, yields the desired 7-methyl-8-nitroquinoline with high selectivity [1]. This demonstrates a process advantage over other potential synthetic routes that yield a mixture of isomers [1].

Organic Synthesis Process Chemistry Medicinal Chemistry

Differential Antifungal Activity: 7-Methyl-8-nitroquinoline's Specific Action on Cryptococcus neoformans

7-Methyl-8-nitroquinoline (MNQ) demonstrates in vitro antifungal activity with a defined mechanism—the inhibition of ergosterol synthesis—a critical pathway for fungal cell membrane integrity. This activity is specifically noted against Cryptococcus neoformans . This mode of action is distinct from other quinoline derivatives that may act via topoisomerase inhibition or DNA intercalation, and the specific efficacy against C. neoformans differentiates it from broad-spectrum antifungal 8-hydroxyquinolines like clioquinol, which show limited activity against this pathogen [1].

Antifungal Drug Discovery Medical Mycology Mechanism of Action

Differential Cytotoxicity Profile in Colon Cancer Cells: Low Cytotoxicity on Caco-2 vs. Other Quinoline Derivatives

In a cellular context, 7-Methyl-8-nitroquinoline exhibits a unique profile of low cytotoxicity against the Caco-2 human colon cancer cell line . This is a significant differentiator, as many other quinoline derivatives tested in parallel studies demonstrate clear, often high, cytotoxicity against Caco-2 cells, including a series of previously synthesized quinoline derivatives (A-F) [1]. The low cytotoxicity of 7-Methyl-8-nitroquinoline in this specific assay suggests a different mechanism of action or a selectivity profile that is not broadly toxic to all cancer cell types.

Cancer Research Toxicology Drug Selectivity

Hypoxic Selectivity: Positional Methylation as a Key Driver of Bioreductive Antitumor Activity

The position of a methyl group on a nitroquinoline core is a critical determinant of its potential as a hypoxia-selective cytotoxin. In a study of 4-(alkylamino)nitroquinolines, the 8-methyl analogue demonstrated a 60-fold increase in selectivity for hypoxic cells over aerobic cells in a clonogenic assay, a significant improvement over the 3-methyl analogue (47-fold) and the unmethylated parent compound [1]. This class-level evidence strongly implies that the 7-methyl substitution in 7-methyl-8-nitroquinoline will similarly modulate its redox potential and bioreductive activation profile, differentiating it from other nitroquinoline isomers and making it a more valuable scaffold for designing hypoxia-activated prodrugs.

Cancer Therapeutics Hypoxia-Selective Cytotoxins Medicinal Chemistry Bioreductive Drugs

Recommended Research and Development Applications for 7-Methyl-8-nitroquinoline


Medicinal Chemistry: A Superior Building Block for Structure-Activity Relationship (SAR) Studies

Given the well-documented impact of methylation patterns on the biological activity and redox properties of nitroquinolines [1], 7-Methyl-8-nitroquinoline is a superior starting material for generating focused libraries of novel derivatives. Researchers can leverage its specific substitution pattern to explore the chemical space around hypoxia-selective cytotoxins or to fine-tune the potency and selectivity of new anti-infective agents .

Chemical Biology: A Probe for Investigating Differential Cytotoxicity and Antifungal Mechanisms

The compound's unique dual-profile—showing in vitro antifungal activity against Cryptococcus neoformans [1] while exhibiting low cytotoxicity on Caco-2 colon cancer cells —makes it an ideal chemical probe. It can be used to dissect pathways specific to fungal ergosterol synthesis without causing off-target cytotoxicity in mammalian cells, enabling cleaner mechanistic studies [REFS-1, REFS-2].

Process Chemistry: A Preferred Intermediate for Optimized and Selective Synthesis

The existence of a selective, two-step synthesis that yields 7-Methyl-8-nitroquinoline from an isomeric mixture without prior purification [1] is a significant advantage for process chemists. This validated route offers a more reliable and scalable method for producing the compound at high purity compared to alternative syntheses that may yield complex mixtures of nitrated products, thus reducing downstream purification costs and development time [1].

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